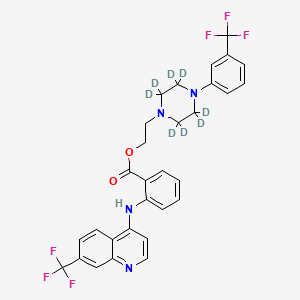

Antrafenine-d8 Dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Sorafenib's Mechanisms and Resistance in Cancer Treatment

Bioenergetic Propensity and Sorafenib Resistance : Research has identified the bioenergetic propensity of cancer cells as a potential biomarker for sorafenib sensitivity in hepatocellular carcinoma (HCC). Activation of oxidative phosphorylation (OXPHOS) by pyruvate dehydrogenase kinase (PDK) inhibitors was shown to overcome sorafenib resistance, suggesting a strategy for enhancing drug efficacy in HCC treatment (Shen et al., 2012).

Immunotherapy and Sorafenib in HCC : The combination of CXCR4 inhibition and sorafenib treatment in mouse models of hepatocellular carcinoma was found to inhibit tumor growth and reduce lung metastasis, pointing towards the effectiveness of combining immunotherapy with sorafenib to overcome resistance mechanisms and improve survival (Chen et al., 2015).

Autophagy and ER Stress in Sorafenib Treatment : Studies have highlighted the role of autophagy and endoplasmic reticulum (ER) stress in the therapeutic action of sorafenib. Targeting autophagy was suggested to enhance the lethality of sorafenib for hepatocellular carcinoma via ER stress-related apoptosis, indicating a potential approach to improve sorafenib's anticancer efficacy (Shi et al., 2011).

作用機序

Target of Action

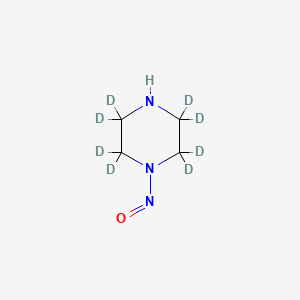

Antrafenine-d8 Dihydrochloride primarily targets two unique cyclooxygenases in mammals: the constitutive cyclooxygenase (COX-1) and the inducible cyclooxygenase (COX-2) . COX-1 synthesizes prostaglandins necessary for normal gastrointestinal and renal function, while COX-2 generates prostaglandins involved in inflammation .

Mode of Action

The compound’s interaction with its targets involves the inhibition of cyclooxygenase activity . This inhibition is believed to be associated with its anti-inflammatory effect . Specifically, the inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity, while the inhibition of COX-2 provides anti-inflammatory activity .

Biochemical Pathways

The affected biochemical pathway is the prostaglandin synthesis pathway . By inhibiting the activity of COX-1 and COX-2, Antrafenine-d8 Dihydrochloride reduces the production of prostaglandins, which are key mediators of inflammation and pain .

Result of Action

The molecular and cellular effects of Antrafenine-d8 Dihydrochloride’s action primarily involve the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response .

特性

IUPAC Name |

2-[2,2,3,3,5,5,6,6-octadeuterio-4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26F6N4O2/c31-29(32,33)20-4-3-5-22(18-20)40-14-12-39(13-15-40)16-17-42-28(41)24-6-1-2-7-25(24)38-26-10-11-37-27-19-21(30(34,35)36)8-9-23(26)27/h1-11,18-19H,12-17H2,(H,37,38)/i12D2,13D2,14D2,15D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGGKKGAFZIVBJ-DHNBGMNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)([2H])[2H])([2H])[2H])C5=CC=CC(=C5)C(F)(F)F)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26F6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antrafenine-d8 Dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one](/img/no-structure.png)